N-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide
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Overview
Description
N-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide is a useful research compound. Its molecular formula is C22H28N4O5S and its molecular weight is 460.55. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Researchers have developed various synthetic routes and characterization methods for compounds structurally related to N-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide. For instance, Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides through a specific reaction pathway, establishing their structures based on comprehensive spectral data and evaluating their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).
Potential Therapeutic Applications
The research into the therapeutic potential of compounds similar to this compound often focuses on their activity against various biological targets. Schroeder et al. (2009) discovered a series of N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors, showing complete tumor stasis in a Met-dependent GTL-16 human gastric carcinoma xenograft model following oral administration (Schroeder et al., 2009).
Electrochemical and Electrochromic Properties
In the realm of materials science, compounds with structural features similar to the target molecule have been evaluated for their electrochemical and electrochromic properties. Liou and Chang (2008) synthesized a series of aromatic polyamides containing triphenylamine units, demonstrating their application in electrochromic devices due to their stability and coloration efficiency (Liou & Chang, 2008).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with ampa and 5-ht2 receptors . These receptors play a crucial role in the nervous system, influencing various physiological and psychological processes.
Mode of Action
Compounds with similar structures have been found to elicit effects via activation of ampa and 5-ht2 receptors . This interaction with the receptors could lead to changes in the cellular signaling pathways, affecting the overall function of the cells.
Biochemical Pathways
Similar compounds have been found to alter the mrna levels of the ampa receptor subunits glua1 and glua2, brain-derived neurotrophic factor (bdnf), and mammalian target of rapamycin (mtor) in the hippocampus and prefrontal cortex . These changes could have downstream effects on various cellular processes, including cell survival, growth, and differentiation.
Pharmacokinetics
Similar compounds have been predicted to have acceptable pharmacokinetic/drug-like properties . These properties, including absorption, distribution, metabolism, and excretion (ADME), can significantly impact the bioavailability of the compound and its overall therapeutic effect.
Result of Action
Similar compounds have been found to decrease immobility time during the forced swimming test and tail suspension test . These behavioral changes suggest potential antidepressant effects.
Properties
IUPAC Name |
N-[2-(3-methoxyanilino)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O5S/c1-17-7-9-20(10-8-17)32(29,30)26(22(28)25-13-11-24(2)12-14-25)16-21(27)23-18-5-4-6-19(15-18)31-3/h4-10,15H,11-14,16H2,1-3H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNQEMYBEZRCNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=CC=C2)OC)C(=O)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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